
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is a chiral compound that features a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the addition of (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine to enolates of 1-(alkyl)-indolin-2-ones. This reaction proceeds with high diastereoselectivity and yields the desired product with good chemical yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid
- (S)-3-(1-Amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one
Uniqueness
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3/t9-/m0/s1 |
InChI Key |
KVKJDLKFMWYIHC-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


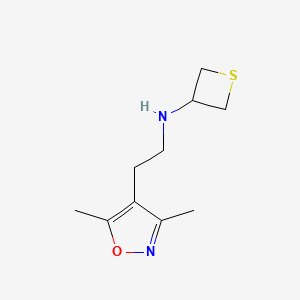
![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
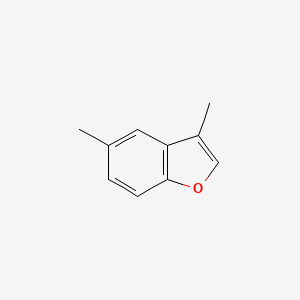
![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)
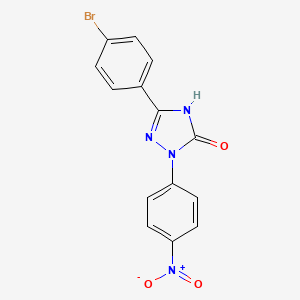
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
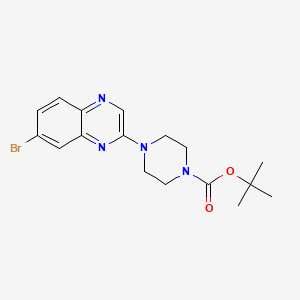
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
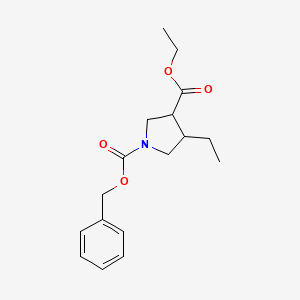
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
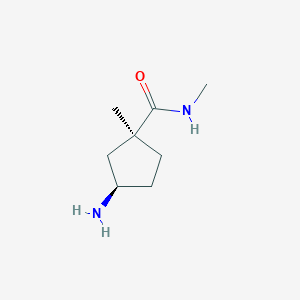
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
